2-Methyl-4-octylbenzoic acid 2-Methyl-4-octylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18748870
InChI: InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-11-15(16(17)18)13(2)12-14/h10-12H,3-9H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol

2-Methyl-4-octylbenzoic acid

CAS No.:

Cat. No.: VC18748870

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-octylbenzoic acid -

Specification

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
IUPAC Name 2-methyl-4-octylbenzoic acid
Standard InChI InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-11-15(16(17)18)13(2)12-14/h10-12H,3-9H2,1-2H3,(H,17,18)
Standard InChI Key KTFSKIHSVLYJOZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1=CC(=C(C=C1)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methyl-4-octylbenzoic acid (IUPAC name: 4-octyl-2-methylbenzoic acid) is a disubstituted benzoic acid with the following structural attributes:

  • Core structure: Benzene ring substituted at positions 2 (methyl group) and 4 (octyl chain) relative to the carboxylic acid group at position 1.

  • Molecular formula: C16H24O2\text{C}_{16}\text{H}_{24}\text{O}_{2} (calculated based on methyl 4-octylbenzoate with carboxylic acid substitution).

  • Molecular weight: 248.36 g/mol (aligned with ester analog ).

Table 1: Comparative Structural Data for Related Compounds

Property2-Methyl-4-octylbenzoic Acid (Hypothetical)Methyl 4-Octylbenzoate 2-Methyl-4-(2-methylbenzamido)benzoic Acid
Molecular FormulaC16H24O2\text{C}_{16}\text{H}_{24}\text{O}_{2}C16H24O2\text{C}_{16}\text{H}_{24}\text{O}_{2}C16H15NO3\text{C}_{16}\text{H}_{15}\text{NO}_{3}
Functional GroupsCarboxylic acid, methyl, octylMethyl ester, octylBenzamido, carboxylic acid, methyl
Calculated Molar Mass248.36 g/mol248.36 g/mol269.29 g/mol

The octyl chain at position 4 introduces significant hydrophobicity, while the methyl group at position 2 creates steric hindrance that may influence intermolecular interactions .

Synthesis and Derivative Formation

Hypothesized Synthetic Routes

While no direct synthesis of 2-methyl-4-octylbenzoic acid is documented, analogous pathways suggest two plausible approaches:

Route 1: Friedel-Crafts Acylation Followed by Reduction

  • Acylation: Introduce acetyl group to toluene derivative via Friedel-Crafts, forming 4-acetyl-2-methyltoluene .

  • Chain Elongation: Employ Corey-Fuchs or Wittig reactions to extend the acetyl group to an octyl chain.

  • Oxidation: Convert terminal methyl group to carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Route 2: Direct Alkylation of Benzoic Acid Derivatives

  • Protection: Convert benzoic acid to methyl ester (e.g., methyl 2-methylbenzoate) to prevent deactivation .

  • Alkylation: Use AlCl₃-catalyzed Friedel-Crafts alkylation with 1-bromooctane to install octyl group at position 4.

  • Deprotection: Hydrolyze ester to carboxylic acid using NaOH/H₂O or enzymatic methods.

Table 2: Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldSource
Ester HydrolysisTrifluoroacetic acid, 60°C, 12 h84%
Friedel-Crafts Alkyl.AlCl₃, 1-bromooctane, DCM, 0°C to refluxN/R Extrapolated
OxidationKMnO₄, H₂SO₄, 80°C, 6 h~70%*Hypothetical

*Estimated based on analogous oxidations of alkylbenzenes.

Physicochemical Properties

Predicted Properties

Using methyl 4-octylbenzoate as a model, key properties for the acid form can be extrapolated:

  • Density: ~0.96 g/cm³ (slightly higher than ester due to hydrogen bonding)

  • Boiling Point: >340°C (elevated due to carboxylic acid dimerization)

  • Solubility:

    • Lipophilic: Soluble in DCM, chloroform, ethyl acetate

    • Hydrophilic: Poor aqueous solubility (logP ≈ 5.2 predicted)

Table 3: Experimental Data for Methyl 4-Octylbenzoate

PropertyValueMethod
Density0.958 ± 0.06 g/cm³Predicted
Boiling Point340.9 ± 21.0 °CPredicted
Vapor Pressure (25°C)8.37 × 10⁻⁵ mmHgQSPR estimation
Refractive Index1.493Not specified

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